molecular formula C9H14 B096753 5-Ethylbicyclo[2.2.1]hept-2-ene CAS No. 15403-89-1

5-Ethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B096753
CAS No.: 15403-89-1
M. Wt: 122.21 g/mol
InChI Key: QHJIJNGGGLNBNJ-UHFFFAOYSA-N
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Description

5-Ethylbicyclo[221]hept-2-ene is a bicyclic hydrocarbon with a unique structure that includes a seven-membered ring fused to a three-membered ring This compound is part of the norbornene family, which is known for its strained ring system and interesting reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route is the reaction between cyclopentadiene and ethylene, followed by hydrogenation and subsequent functionalization to introduce the ethyl group at the desired position.

    Diels-Alder Reaction: Cyclopentadiene reacts with ethylene to form bicyclo[2.2.1]hept-2-ene.

    Hydrogenation: The resulting product is hydrogenated to reduce any double bonds.

    Alkylation: The hydrogenated product undergoes alkylation to introduce the ethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and high-pressure reactors can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

5-Ethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethylbicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The strained ring system and unique structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: The parent compound without the ethyl group.

    5-Methylbicyclo[2.2.1]hept-2-ene: Similar structure with a methyl group instead of an ethyl group.

    5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.

Uniqueness

5-Ethylbicyclo[221]hept-2-ene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties

Properties

IUPAC Name

5-ethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIJNGGGLNBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934902
Record name 5-Ethylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-89-1
Record name Bicyclo(2.2.1)hept-2-ene, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 1000-ml stainless steel magnetic stirrer type autoclave in which the atmosphere had been replaced with nitrogen, 162 g of 1-butene and 198 g of dicyclopentadiene were placed, and the reaction was carried out at 170° C. for 25 hours. After the completion of the reaction, unreacted 1-butene was collected by a trap in a bath including dry ice and methanol. Afterward, the resultant reaction liquid was subjected to a vacuum distillation in order to recover 52 g of unreacted dicyclopentadiene and to obtain 97 g of 5-ethyl-2-norbornene and 8 g of a fraction of a boiling point of 87° C./1 mmHg. In this case, the amount of recovered 1-butene was 112 g. Therefore, in this Diels-Alder reaction, the conversion of 1-butene was 31% and the selectivity of 5-ethyl-2-norbornene to reacted 1-butene was 89%.
Quantity
162 g
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Reaction Step One
Quantity
198 g
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The reaction was carried out in the same way as in Example 1 except that the substrate was changed to 5-vinylbicyclo[2. 2. 1]hept-2-ene, 6 mmol of titanocenedichloride and 60 mmol of triethyl aluminum were charged into the autoclave, and the reaction period was set to five hours, to produce 134.7 g of 5-ethylbicyclo[2. 2. 1]hept-2-ene having the purity of 98.9%. Analyses by proton NMR revealed that only the signal of unsaturated proton of norbornene could be noticed in the vicinity of 5.8 ppm (δ) whereas the signal of unsaturated proton of vinyl in the vicinity of 5.0 ppm (δ) could not be noticed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
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Reaction Step Two
Quantity
6 mmol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylbicyclo[2.2.1]hept-2-ene
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Reactant of Route 5
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Reactant of Route 6
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